molecular formula C13H13N3O4S B2920618 2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile CAS No. 1197956-51-6

2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

Cat. No. B2920618
CAS RN: 1197956-51-6
M. Wt: 307.32
InChI Key: CETZWVHJLBJSML-UHFFFAOYSA-N
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Description

2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C12H11N3O4S.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is not fully understood. However, it is believed to exert its anticancer and antifungal effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of various strains of fungi. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is its potential as a novel anticancer and antifungal agent. Its relatively simple synthesis method and low toxicity make it an attractive candidate for further study. However, its mechanism of action is not fully understood, and further studies are needed to determine its potential side effects and limitations.

Future Directions

There are several potential future directions for research on 2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile. These include:
1. Further investigation of its anticancer and antifungal properties in vivo.
2. Studies on its potential as a novel antimicrobial agent.
3. Investigation of its potential as a drug delivery system for targeted cancer therapy.
4. Studies on its potential as a neuroprotective agent.
5. Investigation of its potential as a novel antioxidant.
In conclusion, 2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is a promising compound with potential applications in various fields of scientific research. Its simple synthesis method, low toxicity, and potential as a novel anticancer and antifungal agent make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis of 2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile involves the reaction of 4-methyl-2,5-dioxoimidazolidine-1-acetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with potassium cyanide to form the final product.

Scientific Research Applications

2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit promising anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as a novel antifungal agent, with promising results against various strains of fungi.

properties

IUPAC Name

2-[4-methyl-4-(4-methylsulfonylphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-13(11(17)16(8-7-14)12(18)15-13)9-3-5-10(6-4-9)21(2,19)20/h3-6H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETZWVHJLBJSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC#N)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

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